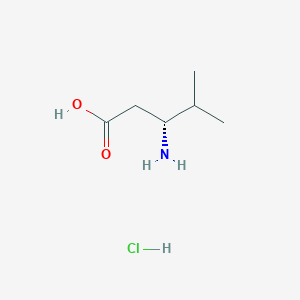
N-(4-Aminophenyl)-N-methylmethanesulfonamide
Übersicht
Beschreibung
“N-(4-Aminophenyl)-N-methylmethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(4-Aminophenyl)-N-methylmethanesulfonamide”, namely “1,4-Benzenediamine, N-(4-aminophenyl)-”, has been reported . It’s important to note that the actual structure of “N-(4-Aminophenyl)-N-methylmethanesulfonamide” may differ.Chemical Reactions Analysis
Amines, such as “N-(4-Aminophenyl)-N-methylmethanesulfonamide”, can undergo a variety of chemical reactions, including nucleophilic addition reactions with epoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For example, “4-Aminophenyl”, a related compound, is reported to be a colorless solid that turns purple on contact with air .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
- Study 1: A study by Zmijewski et al. (2006) discusses the use of biocatalysis in drug metabolism. They focused on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the importance of biocatalytic systems in drug development (Zmijewski et al., 2006).
Synthesis of Chemical Compounds
- Study 2: Research in 2020 demonstrated a protocol for synthesizing 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. This study is significant for its exploration of efficient synthetic routes for such compounds (Kharkov University Bulletin Chemical Series, 2020).
Material Science Applications
- Study 9: Padaki et al. (2013) explored the synthesis of composite nanofiltration (NF) membranes using Poly[(4-aminophenyl)sulfonyl]butanediamide. This research is notable for its implications in water treatment and desalination technologies (Padaki et al., 2013).
General Synthesis Methods
- Study 7: Li et al. (2012) reported a method for the direct N-monomethylation of aromatic primary amines, including arylsulfonamides. This highlights the versatility of N-(4-Aminophenyl)-N-methylmethanesulfonamide in various synthetic applications (Li et al., 2012).
Therapeutic Research
- Study 5: A study by Khoma et al. (2019) investigated the synthesis and evaluation of aminomethanesulfonic acids for potential antioxidant and anti-influenza activity. This research provides insights into the therapeutic applications of such compounds (Khoma et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAFDOASDXMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256733 | |
| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
CAS RN |
251552-20-2 | |
| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251552-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















